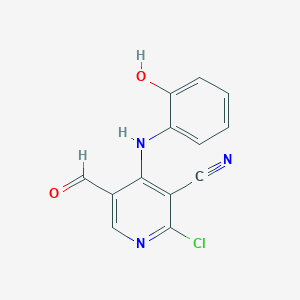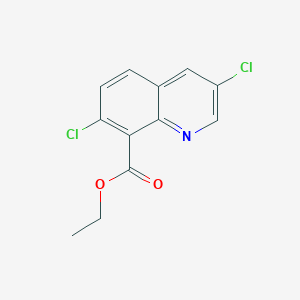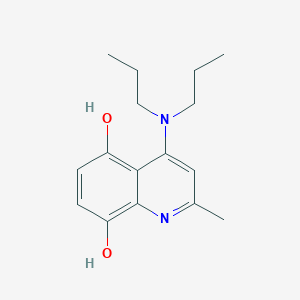
6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxybenzyl group, and a pyrazine-2-carboxamide moiety, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of Pyrazine-2-Carboxylic Acid: The initial step involves the preparation of pyrazine-2-carboxylic acid, which can be achieved through various methods, including the oxidation of pyrazine derivatives.
Chlorination: The pyrazine-2-carboxylic acid is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Amidation: The chlorinated intermediate is reacted with 4-methoxybenzylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, carboxylic acids, and amines, depending on the specific reaction pathway.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrazinamide: A well-known antitubercular drug with a similar pyrazine-2-carboxamide structure.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another derivative with potential antimicrobial activity.
N-(4-fluorobenzyl)pyrazine-2-carboxamide: Studied for its activity against Mycobacterium tuberculosis.
Uniqueness
6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide is unique due to the presence of the chloro and methoxybenzyl groups, which may confer distinct chemical and biological properties compared to other pyrazine-2-carboxamide derivatives. These structural differences can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C13H12ClN3O2 |
|---|---|
分子量 |
277.70 g/mol |
IUPAC 名称 |
6-chloro-N-[(4-methoxyphenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-10-4-2-9(3-5-10)6-16-13(18)11-7-15-8-12(14)17-11/h2-5,7-8H,6H2,1H3,(H,16,18) |
InChI 键 |
KLKHEOONKXJJJS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CN=CC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)







![N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847071.png)




